methyl 3-[({[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 3-[({[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a pyrrolo[3,2-d]pyrimidine core, a fluorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[({[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted anilines and formamide derivatives.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the aromatic ring.
Formation of the Sulfanyl Linkage: This involves the reaction of the pyrrolo[3,2-d]pyrimidine core with a thiol derivative.
Acetylation and Esterification: The final steps involve acetylation of the sulfanyl group and esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrrolo[3,2-d]pyrimidine core or the ester group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a kinase inhibitor or in cancer therapy.
Biology: It can be used in studies involving cell signaling pathways and protein interactions.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3-[({[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The fluorophenyl group and the pyrrolo[3,2-d]pyrimidine core are likely involved in binding to proteins or enzymes, potentially inhibiting their activity. This can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[({[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate
- 4-Ethyl 2-methyl 5-[({[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Uniqueness
Methyl 3-[({[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H17FN4O3S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 3-[[2-[[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H17FN4O3S/c1-30-22(29)14-3-2-4-16(9-14)27-18(28)11-31-21-20-19(25-12-26-21)17(10-24-20)13-5-7-15(23)8-6-13/h2-10,12,24H,11H2,1H3,(H,27,28) |
InChI Key |
CDNHVHWGLFAEHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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